molecular formula C13H17N3O2 B13082431 tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Cat. No.: B13082431
M. Wt: 247.29 g/mol
InChI Key: OLFWOCWFILUOBA-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: These reactions typically occur under inert atmospheres, using appropriate solvents and reagents.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the specific reaction. For instance, reduction may yield the corresponding alcohol or amine.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: It may serve as a pharmacophore for drug design, targeting specific biological pathways.

      Medicine: Investigations into its potential as an anticancer or anti-inflammatory agent.

      Industry: Its applications in materials science or catalysis are areas of interest.

  • Mechanism of Action

    • The exact mechanism remains elusive for this compound. researchers would study its interactions with cellular targets, signaling pathways, and enzymatic processes.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate’s unique structure sets it apart from these similar compounds.

    Remember that while this compound shows promise, further research is needed to fully understand its properties and applications

    Properties

    Molecular Formula

    C13H17N3O2

    Molecular Weight

    247.29 g/mol

    IUPAC Name

    tert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

    InChI

    InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)10-6-8-15-11-9(10)5-7-14-11/h5-8H,1-4H3,(H,14,15)

    InChI Key

    OLFWOCWFILUOBA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N(C)C1=C2C=CNC2=NC=C1

    Origin of Product

    United States

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